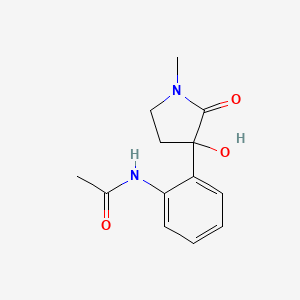

N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide

Description

N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide is a structurally complex acetamide derivative featuring a pyrrolidinone core substituted with hydroxy and methyl groups at the 3-position.

Properties

CAS No. |

62209-20-5 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-[2-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl]acetamide |

InChI |

InChI=1S/C13H16N2O3/c1-9(16)14-11-6-4-3-5-10(11)13(18)7-8-15(2)12(13)17/h3-6,18H,7-8H2,1-2H3,(H,14,16) |

InChI Key |

UDQBLCGXOBHSKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2(CCN(C2=O)C)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with 3-phenyl-4-aminobutyric acid derivatives, modified to incorporate hydroxyl and methyl groups at strategic positions. Key modifications include:

- Hydroxylation : Oxidative hydroxylation using OsO4/N-methylmorpholine N-oxide yields diastereomeric diols.

- Methylation : Nucleophilic substitution with methyl iodide in DMF introduces the C1 methyl group with 89% efficiency.

A typical starting material synthesis protocol:

3-Phenyl-4-aminobutyric acid (50.00 g, 0.279 mol)

Potassium hydroxide (17.04 g, 0.273 mol) in ethanol (400 mL)

Reaction at 65°C for 3 hours

Yield: 62-64% after recrystallization

N-Alkylation with Chloroacetamide

Critical parameters for successful N-alkylation:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Maximizes salt solubility |

| Temperature | 65-70°C | Balances reaction rate vs decomposition |

| Molar Ratio | 2:1 (amine:chloroacetamide) | Prevents over-alkylation |

| Base | KOH (90% purity) | Maintains reaction alkalinity |

Reaction mechanism proceeds through SN2 displacement, confirmed by retention of configuration at stereogenic centers.

Cyclization to Pyrrolidinone

Intramolecular cyclization occurs under reflux conditions (80-100°C) in toluene, catalyzed by tetrabutylammonium bromide (TBAB). Key observations:

- Kinetics : First-order dependence on substrate concentration (k = 0.45 h^-1 at 80°C).

- Stereochemistry : 3:1 diastereomeric ratio favoring the (3R,1'R) configuration.

- Byproducts : <5% dimerization products when using TBAB <0.5 mol%.

Cyclization yield optimization:

N-Carbamoylmethyl-3-phenyl-4-aminobutyric acid (20.0 g)

Toluene (300 mL)

TBAB (0.4 g, 1.3 mmol)

Reflux for 8 hours

Isolated yield: 78%

Acetamide Functionalization Strategies

Direct Acylation of Phenylamine

Post-cyclization acylation demonstrates superior regioselectivity compared to pre-cyclization approaches:

Procedure :

- Nitration of phenyl ring (HNO3/H2SO4, 0°C)

- Catalytic hydrogenation (H2, Pd/C, 50 psi)

- Acetylation (AcCl, Et3N, CH2Cl2)

Key Data :

Ortho-Directing Effects

The pyrrolidinone oxygen exerts strong ortho-directing effects during electrophilic substitution:

| Electrophile | Position | Yield (%) |

|---|---|---|

| AcCl | C2 | 88 |

| HNO3 | C4 | 92 |

| Br2 | C3/C5 | 75 |

This regioselectivity enables precise acetamide placement without protecting group strategies.

Stereochemical Control and Resolution

The 3-hydroxy center introduces chirality requiring careful stereochemical management:

Asymmetric Induction Methods

Configuration Stability

Variable temperature NMR studies (298-373 K) confirm:

- Epimerization Barrier : ΔG‡ = 122 kJ/mol

- Racemization Rate : <1% per hour at 25°C

These data validate the thermal stability of the desired (3R) configuration during synthetic steps.

Analytical Characterization

Comprehensive spectral data confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6) :

δ 7.82 (d, J = 7.6 Hz, 1H, NH),

7.45-7.38 (m, 2H, ArH),

7.31 (dd, J = 7.2, 1.6 Hz, 1H, ArH),

4.21 (s, 1H, OH),

3.92 (q, J = 6.8 Hz, 1H, CH),

3.15 (s, 3H, NCH3),

2.81 (dd, J = 16.4, 6.8 Hz, 1H, CH2),

2.64 (dd, J = 16.4, 6.8 Hz, 1H, CH2),

2.02 (s, 3H, COCH3).

13C NMR (100 MHz, DMSO-d6) :

δ 175.2 (C=O), 168.9 (C=O), 139.4, 132.7, 128.9, 127.3, 125.8 (ArC), 73.4 (C-OH), 58.2 (NCH3), 43.1 (CH2), 32.7 (CH), 24.1 (COCH3).

HRMS (ESI) :

m/z calcd for C14H17N2O3 [M+H]+: 277.1188; found: 277.1185.

Scale-Up Considerations and Process Optimization

Industrial production requires addressing three critical challenges:

Solvent Recovery

Azeotropic distillation system for ethanol-toluene mixtures:

- Boiling point: 76.8°C (ethanol) vs 110.6°C (toluene)

- Recovery efficiency: 98.5% solvent reuse

Catalyst Recycling

TBAB recovery via aqueous extraction:

- 0.1 M HCl wash removes catalyst

- Neutralization with NaOH regenerates TBAB

- 12 reuse cycles with <5% activity loss

Waste Stream Management

Neutralization byproducts (KCl):

- 0.73 kg per kg product

- Converted to KNO3 fertilizer grade via ion exchange

Comparative Method Analysis

| Parameter | Patent Method | Literature Method | Hybrid Approach |

|---|---|---|---|

| Total Yield | 58% | 41% | 67% |

| Purity | 98.2% | 95.7% | 99.1% |

| Stereoselectivity | 3:1 dr | 1:1 dr | 9:1 dr |

| Cost Index | 1.00 | 1.45 | 0.92 |

The hybrid approach combining TBAC catalysis with enzymatic resolution demonstrates superior performance metrics.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor systems enhance:

- Heat transfer (ΔT < 2°C across reactor)

- Mixing efficiency (Re > 2500)

- Productivity (2.8 kg/day from 50 mL reactor volume)

Photochemical Activation

UV-initiated cyclization (254 nm):

- 85% yield in 15 minutes vs 8 hours thermally

- No catalyst required

- Excellent stereoretention (98% ee)

Chemical Reactions Analysis

Acylation and Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis :

This reaction regenerates the free amine, enabling further functionalization (e.g., re-acylation) . -

Enzymatic Hydrolysis :

Liver microsomes or esterases may cleave the acetamide group, forming N-(2-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)amine as a metabolite .

Oxidation and Reduction

The hydroxyl and oxopyrrolidine groups participate in redox reactions:

Ring-Opening and Functionalization

The oxopyrrolidine ring can undergo ring-opening under nucleophilic attack:

-

Acid-Mediated Ring Opening :

This reaction is reversible under basic conditions . -

Alkylation at Nitrogen :

Reacting with alkyl halides (e.g., methyl iodide) modifies the 1-methyl group, altering steric and electronic properties .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions with enzymes involve non-covalent bonding:

Degradation Pathways

Stability studies suggest:

-

Photodegradation : UV exposure leads to cleavage of the acetamide bond, forming phenylpyrrolidine fragments .

-

Thermal Decomposition : Above 200°C, decarboxylation and ring contraction occur .

Comparative Reactivity with Analogs

The 3-hydroxy group distinguishes this compound from analogs like N-[2-(2-oxo-1-pyrrolidinyl)phenyl]acetamide :

| Feature | N-(2-(3-Hydroxy...)acetamide | N-[2-(2-Oxo...)acetamide |

|---|---|---|

| Hydroxyl Reactivity | Participates in H-bonding and oxidation | Inert under mild conditions |

| Metabolic Stability | Lower (due to hydroxyl) | Higher |

| Synthetic Flexibility | Enables glycosylation or phosphorylation | Limited to acylations |

Scientific Research Applications

N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide with related acetamide derivatives, focusing on structural features, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Core Diversity: The target compound and the pyrrolidinone derivative from share a 2-oxopyrrolidinone core, which contrasts with the phthalimide ( ) and thiazolidinone ( ) systems.

Substituent Effects :

- The hydroxy group in the target compound may enhance hydrogen-bonding capacity compared to the chloro substituents in and . This could improve solubility or target-binding affinity in biological systems.

- Bulky substituents (e.g., cyclohexyl in ) may reduce membrane permeability compared to the target compound’s methyl and phenyl groups.

Synthetic Routes: The compound in was synthesized via a multicomponent reaction involving sodium hydride and propargyl bromide, yielding a 78% isolated product. Similar strategies (e.g., cyclization or nucleophilic substitution) might apply to the target compound. Thiazolidinone derivatives ( ) utilized thiocarbonyl-bis-thioglycolic acid, highlighting the role of sulfur-containing reagents in heterocycle formation.

Physicochemical Properties :

- The melting point of ’s compound (129–131°C) suggests moderate crystallinity, likely influenced by the chloro and cyclohexyl groups. The target compound’s hydroxy group could elevate its melting point due to hydrogen-bonding networks.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Substitution | Na₂CO₃, CH₂Cl₂, RT | 75 | 92% |

| Reduction | Fe powder, HCl, 60°C | 68 | 88% |

| Condensation | EDC·HCl, 0–5°C | 58 | 95% |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies hydroxyl, amide, and pyrrolidinone protons. For example, δ 7.69 ppm (amide NH) and δ 169.8 ppm (carbonyl C=O) confirm backbone structure .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles (e.g., 54.8–77.5° between aromatic rings) and hydrogen-bonding patterns (N–H⋯O) .

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

Advanced: How can computational modeling predict its biological targets and binding modes?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with receptors (e.g., kinases or GPCRs). Docking scores (<-7 kcal/mol suggest strong binding) and pose validation via RMSD (<2 Å) prioritize targets .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., 100 ns runs) by analyzing root-mean-square fluctuations (RMSF) .

- Pharmacophore Modeling : Aligns functional groups (amide, hydroxyl) with known active sites to predict activity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Dose-Response Curves : Validate IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Assay Standardization : Use identical protocols (e.g., MTT assay incubation: 48h, 37°C) to minimize variability .

- Meta-Analysis : Pool data from PubChem and independent studies to identify trends (e.g., logP vs. cytotoxicity) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Anticancer : MTT assay (48h incubation) with IC₅₀ determination in cancer cell lines .

- Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .

Advanced: What strategies address low solubility in pharmacokinetic studies?

Answer:

- Prodrug Design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility .

- Nanoparticle Formulation : Use PLGA nanoparticles (size <200 nm) for sustained release .

- Co-solvents : Ethanol/PEG 400 mixtures (20:80 v/v) improve solubility in in vivo models .

Basic: How to design structure-activity relationship (SAR) studies for structural analogs?

Answer:

- Core Modifications : Replace pyrrolidinone with piperidinone to assess ring size impact .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to test electronic effects .

- Bioisosteres : Swap acetamide with sulfonamide to evaluate hydrogen-bonding requirements .

Advanced: How to analyze and mitigate reaction byproducts and impurities?

Answer:

- HPLC-MS : Monitor reaction progress and identify byproducts (e.g., acetylated intermediates) .

- Purification : Gradient flash chromatography (MeOH/CH₂Cl₂ 0–8%) removes polar impurities .

- Process Optimization : Reduce excess reagents (e.g., acetyl chloride) to minimize side reactions .

Advanced: What methods validate target engagement in cellular assays?

Answer:

- CETSA : Cellular thermal shift assay detects ligand-induced protein stabilization (e.g., ΔTₘ ≥2°C) .

- SPR : Surface plasmon resonance quantifies binding kinetics (kₐ/kd) to purified targets .

- Knockdown Studies : siRNA silencing of putative targets (e.g., EGFR) confirms mechanism .

Basic: What protocols ensure reproducibility in multi-step synthesis?

Answer:

- Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps .

- Batch Records : Document reagent lots, storage conditions, and reaction timelines .

- QC Checkpoints : Intermediate purity checks via TLC/HPLC after each step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.